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Abstract

ATI-7505, also known as Naronapride, is a novel gastrointestinal prokinetic agent with a dual
mechanism of action, functioning as a selective serotonin 5-HT4 receptor agonist and a
dopamine D2 receptor antagonist. Developed to improve upon the efficacy of earlier-generation
prokinetics while offering a more favorable safety profile, Naronapride has undergone a series
of preclinical and clinical investigations. This technical guide provides a comprehensive
overview of the discovery and development history of ATI-7505, detailing its pharmacological
profile, summarizing key quantitative data from clinical trials in tabular format, outlining
experimental methodologies, and visualizing its mechanism of action and experimental
workflows through detailed diagrams.

Introduction: The Rationale for a Novel Prokinetic
Agent

Gastrointestinal motility disorders, such as gastroparesis, gastroesophageal reflux disease
(GERD), and chronic idiopathic constipation (CIC), represent a significant and underserved
area of medical need. First-generation prokinetic agents, while demonstrating efficacy, have
been hampered by safety concerns, including cardiovascular side effects. This created a clear
imperative for the development of novel therapies with improved safety profiles.
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Naronapride (formerly ATI-7505) was designed as a cisapride analogue with high selectivity for
the 5-HT4 receptor and additional D2 receptor antagonist properties.[1] This dual mechanism is
intended to synergistically enhance gastrointestinal motility. By stimulating 5-HT4 receptors in
the gut wall, Naronapride promotes the release of acetylcholine, a key neurotransmitter in gut
peristalsis.[2] Simultaneously, by blocking D2 receptors, it removes the inhibitory effect of
dopamine on gut motility.[2] A critical design feature of Naronapride is its minimal systemic
absorption and local action within the gut lumen, which is intended to enhance its safety and
efficacy profile.[3][4]

Development History

Naronapride was originally developed by ARYx Therapeutics.[5] The development has since
been advanced by Renexxion, in partnership with Dr. Falk Pharma for European markets.[3][5]
The compound has progressed through multiple clinical trials, demonstrating positive data in
four Phase 2 studies for gastroparesis, GERD, and CIC.[6] As of late 2025, a global Phase 2b
clinical trial (MOVE-IT study) for gastroparesis is ongoing, with topline results expected in mid-
2025.[3][4] Naronapride is also considered Phase 3 ready for chronic idiopathic constipation.[7]

Pharmacological Profile
Mechanism of Action

Naronapride's prokinetic effects are mediated through two primary pathways:

e 5-HT4 Receptor Agonism: As an agonist of the 5-HT4 receptor, Naronapride stimulates the
Gs alpha subunit of the G-protein coupled receptor. This activation leads to an increase in
intracellular cyclic AMP (CAMP) levels, which in turn activates protein kinase A (PKA). This
signaling cascade ultimately enhances the release of acetylcholine from enteric neurons,
leading to increased smooth muscle contraction and accelerated gastrointestinal transit.

o Dopamine D2 Receptor Antagonism: By blocking the D2 receptor, another G-protein coupled
receptor, Naronapride inhibits the Gi alpha subunit. This action prevents the dopamine-
mediated inhibition of adenylyl cyclase, further contributing to increased acetylcholine
release and enhanced gut motility.

The synergistic action of 5-HT4 receptor agonism and D2 receptor antagonism is believed to
provide a more potent prokinetic effect than either mechanism alone.[8]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://synapse.patsnap.com/drug/64150f712f17434db69080c549c90e0c
https://www.rnexltd.ie/mechanism-of-action.html
https://www.rnexltd.ie/mechanism-of-action.html
https://drfalkpharma.com/en/newsroom/detail/fda-clearance-of-ind-application-for-naronapride/
https://synapse.patsnap.com/article/fda-approves-naronapride-ind-for-gastroparesis-treatment-and-us-phase-2b-study-expansion
https://adisinsight.springer.com/drugs/800019926
https://drfalkpharma.com/en/newsroom/detail/fda-clearance-of-ind-application-for-naronapride/
https://adisinsight.springer.com/drugs/800019926
https://www.rnexltd.ie/about-naronapride-ati-7505.html
https://drfalkpharma.com/en/newsroom/detail/fda-clearance-of-ind-application-for-naronapride/
https://synapse.patsnap.com/article/fda-approves-naronapride-ind-for-gastroparesis-treatment-and-us-phase-2b-study-expansion
https://drfalkpharma.com/en/newsroom/detail/initiation-of-phase-ii-study-of-naronapride-in-patients-with-gastroparesis/
https://synapse.patsnap.com/article/renexxion-and-dr-falk-pharma-expand-phase-2b-move-it-study-of-naronapride-in-gastroparesis-dose-first-us-patient
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetics

A study in healthy male volunteers receiving a single 120-mg oral dose of 14C-labeled
Naronapride provided the following pharmacokinetic data:[9]

Parameter Value Citation

Time to Peak Plasma

) Within 1 hour 9]
Concentration (Tmax)
Plasma Terminal Half-life (t1/2)  5.36 hours 9]
Major Route of Elimination Fecal Excretion [9]

) Approximately 32% of the
Unchanged Drug in Feces q [9]
ose

Plasma Protein Binding 30% to 40% 9]

Naronapride is extensively metabolized, primarily through hydrolysis to ATI-7500.[9] Other
major metabolites include ATI-7400 and ATI-7100.[9]

Clinical Development and Efficacy

Naronapride has been investigated in several Phase 2 clinical trials for various gastrointestinal
disorders. While detailed quantitative results for all trials are not publicly available, some key
data has been reported.

Chronic Idiopathic Constipation (CIC)

A Phase 2b, randomized, placebo-controlled study evaluated the efficacy and safety of
Naronapride in patients with CIC.[10]
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Mean Increase in
Spontaneous
Dose Bowel Movements p-value vs. Placebo Citation
(SBMs) in Week 1
(from baseline)

Placebo 0.31 - [10]

i Clinically meaningful
20 mg bid ) Not reported [10]
increase

Clinically meaningful

40 mg bid ) Not reported [10]
increase
80 mg bid 3.32 0.0031 [10]
) Clinically meaningful
120 mg bid ) Not reported [10]
increase

The 80 mg twice-daily dose was reported to be very well tolerated with no reports of diarrhea,
nausea, or vomiting.[10]

Gastroparesis

An ongoing Phase 2b, double-blind, randomized, placebo-controlled, dose-finding trial (MOVE-
IT, NCT05621811) is evaluating the efficacy and safety of Naronapride in adults with moderate
idiopathic or diabetic gastroparesis.[11][12]

Treatment Arm Dosage
Naronapride 10 mg
Naronapride 20 mg
Naronapride 40 mg
Placebo

The primary endpoint of the study is the change from baseline in the signs and symptoms of
gastroparesis over a 12-week treatment period.[7] Topline results are anticipated in mid-2025.
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[4]

Gastroesophageal Reflux Disease (GERD)

Naronapride has completed a Phase 2 trial in patients with GERD, with the company reporting
positive data.[6] However, specific quantitative efficacy and safety data from this trial are not
publicly available at this time.

Experimental Protocols

Gastric Emptying Scintigraphy

A key method for assessing the efficacy of prokinetic agents is gastric emptying scintigraphy. A
standardized protocol is crucial for reliable and comparable results.

Objective: To quantitatively measure the rate of gastric emptying of a radiolabeled solid meal.

Methodology:

o Patient Preparation: Patients are required to fast overnight. Blood glucose levels are
checked, particularly in diabetic patients, as hyperglycemia can delay gastric emptying.[13]

o Standard Meal: A standardized low-fat, egg-white meal is typically used. The meal consists
of a scrambled egg substitute labeled with 99mTc-sulfur colloid, two slices of bread,
strawberry jam, and water, with a total caloric value of approximately 255 kcal.[14][15]

e Image Acquisition: Imaging is performed immediately after meal ingestion (time 0) and at
subsequent time points, typically at 1, 2, and 4 hours.[15] Anterior and posterior images are
acquired to correct for attenuation.

o Data Analysis: The geometric mean of the anterior and posterior counts is used to calculate
the percentage of the meal remaining in the stomach at each time point. Delayed gastric
emptying is defined as gastric retention of more than 10% at 4 hours.[13]

Receptor Binding Assays (General Protocol)

While specific protocols for Naronapride are proprietary, the following represents a general
methodology for determining receptor binding affinity.
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Objective: To determine the binding affinity (Ki) of Naronapride for the 5-HT4 and D2 receptors.
Methodology:

o Membrane Preparation: Cell lines expressing the human 5-HT4 or D2 receptor are cultured
and harvested. The cell membranes are then isolated through a series of centrifugation
steps.

» Radioligand Binding: The prepared membranes are incubated with a specific radioligand
(e.g., [BH]spiperone for D2 receptors) at a fixed concentration and varying concentrations of
the unlabeled test compound (Naronapride).

e Separation and Counting: The bound and free radioligand are separated by rapid filtration.
The amount of radioactivity bound to the membranes is then quantified using a scintillation
counter.

o Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the
concentration of the test compound that inhibits 50% of the specific binding of the
radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-
Prusoff equation.

Visualizations
Signaling Pathways
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Dopamine D2 Receptor Antagonism
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Caption: Dual mechanism of action of Naronapride.

Experimental Workflow: Gastric Emptying Scintigraphy
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Caption: Standardized workflow for gastric emptying scintigraphy.
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Conclusion

ATI-7505 (Naronapride) represents a promising development in the management of
gastrointestinal motility disorders. Its dual mechanism of action, targeting both the 5-HT4 and
D2 receptors, offers the potential for enhanced prokinetic efficacy. The clinical development
program to date has suggested a favorable safety and tolerability profile, a critical differentiator
from older agents. The ongoing Phase 2b study in gastroparesis will provide further crucial data
on its clinical utility. For researchers and drug development professionals, the story of
Naronapride underscores the value of rational drug design in addressing the limitations of
previous therapies and meeting the needs of patients with functional gastrointestinal disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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